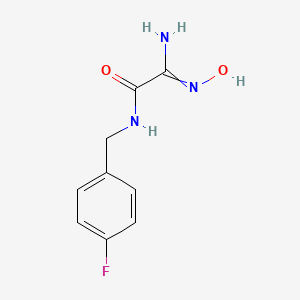

2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide

Description

2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide is a fluorinated acetamide derivative characterized by a hydroxyimino (NHOH) group and an amino substituent on the acetamide backbone. Its synthesis typically involves condensation reactions, as seen in related compounds like (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, where hydroxylamine hydrochloride and chloral hydrate are key reagents under acidic conditions . Commercial availability is confirmed via Santa Cruz Biotechnology (Catalog: sc-341357), priced at $334–$970 per 1–5 g .

Properties

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-9(14)8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCMIQOBEDNEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Coupling Reagents

A common approach to prepare the amide bond involves reacting a suitable α-amino acid derivative or α-aminoketone with 4-fluorobenzylamine or its protected form in the presence of coupling reagents and a base.

- Step A: Contact a keto or oxo intermediate (e.g., α-oxoacetamide derivative) with 4-fluorobenzylamine using a coupling reagent such as carbodiimides (e.g., CDI) or peptide coupling agents, in the presence of a base (e.g., triethylamine) to form an intermediate amide (e.g., phenylmethyl N-[2-oxo-2-(4-fluorobenzylamino)ethyl]carbamate).

- Step B: Protection of the amino group using benzyl carbamate (CBZ) groups is often employed to prevent side reactions during subsequent steps.

- Step C: After coupling, removal of the CBZ protecting group is achieved by hydrogenolysis using hydrogen gas and a palladium catalyst under atmospheric pressure or mild conditions.

Introduction of the Hydroxyimino Group (Oximation)

The hydroxyimino group is introduced by converting the α-keto group adjacent to the amide into an oxime:

- Treatment of the α-keto amide intermediate with hydroxylamine or hydroxylamine derivatives under controlled pH and temperature conditions leads to the formation of the hydroxyimino functionality.

- Reaction conditions typically involve mild heating (room temperature to reflux) in methanol or ethanol solvents with hydroxylamine hydrochloride and a base to liberate free hydroxylamine.

- The oximation step is regioselective and preserves the amide and amino groups intact.

Use of Modified Weinreb Amides for Improved Yields

To avoid side reactions such as deprotonation and formaldehyde formation during Grignard reactions or nucleophilic substitutions, a modified Weinreb amide approach is used:

- The methoxy group in the Weinreb amide is replaced by a tert-butoxy moiety, which is less prone to deprotonation.

- This modification facilitates the nucleophilic substitution with 4-fluorobenzyl magnesium chloride, improving yields significantly (up to 81% in reported cases) and allowing selective introduction of the 4-fluorobenzyl group without racemization.

Representative Synthetic Route (Summarized)

| Step | Reactants / Intermediates | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | α-oxoacetamide intermediate + 4-fluorobenzylamine | Coupling reagent (e.g., CDI), base (e.g., NEt3), THF, 0 °C to room temp | Formation of amide intermediate with protected amino group |

| 2 | Amide intermediate | Hydrogenation (H2, Pd/C), atmospheric pressure | Removal of CBZ protecting group to yield free amine |

| 3 | α-keto amide | Hydroxylamine hydrochloride, base, MeOH/EtOH, reflux | Conversion of keto group to hydroxyimino (oxime) group |

| 4 | Modified Weinreb amide intermediate | Reaction with 4-fluorobenzyl magnesium chloride | Improved nucleophilic substitution to introduce 4-fluorobenzyl |

Research Findings and Notes

- The use of benzyl carbamate (CBZ) protecting groups is well-established to protect amino groups during amide bond formation and oximation steps. Removal by catalytic hydrogenation is efficient and mild, preserving sensitive functionalities.

- The oximation step is critical and must be carefully controlled to avoid side reactions such as over-reduction or hydrolysis.

- Modified Weinreb amides with tert-butoxy substituents significantly improve the yield and selectivity of nucleophilic substitution reactions involving 4-fluorobenzyl groups, as opposed to traditional methoxy Weinreb amides which are prone to side reactions.

- The synthetic routes reported for related compounds emphasize regioselectivity and functional group tolerance, which are essential for preparing this compound with high purity and yield.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions / Reagents | Comments |

|---|---|---|

| Coupling reagent | CDI, DCC, or peptide coupling agents | Efficient amide bond formation |

| Base | Triethylamine, DIPEA | Neutralizes acid by-products |

| Solvent | THF, DMF, Ethyl acetate | Aprotic solvents preferred for coupling |

| Protection group | Benzyl carbamate (CBZ) | Protects amino groups |

| Deprotection | H2, Pd/C, atmospheric pressure | Mild hydrogenolysis conditions |

| Oximation reagent | Hydroxylamine hydrochloride + base | Converts keto to hydroxyimino group |

| Oximation solvent | Methanol, Ethanol | Polar protic solvents facilitate reaction |

| Temperature | 0 °C to reflux | Controlled to optimize yield and selectivity |

| Modified Weinreb amide | tert-butoxy substituted amide | Prevents side reactions in nucleophilic substitution |

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide exhibit antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of certain bacterial strains, paving the way for the development of new antibiotics. The fluorobenzyl group enhances hydrophobic interactions, which may improve binding affinity to bacterial targets.

Anticancer Properties

Studies have explored the anticancer potential of this compound and its derivatives. Research on related hydroxyimino derivatives has shown promising cytotoxic effects against various cancer cell lines. Modifications to the hydroxyimino group can enhance biological activity, suggesting that this compound could serve as a lead in anticancer drug development.

Neuroprotective Effects

Emerging evidence indicates that compounds with similar scaffolds may exhibit neuroprotective effects by modulating glutamate receptors. This modulation could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, highlighting another potential application for this compound.

Enzyme Interactions

The compound is particularly valuable for studying enzyme interactions and protein binding:

- Enzyme Inhibition : It may inhibit specific enzymes critical in various diseases, making it a candidate for therapeutic development.

- Protein Binding Studies : Its ability to bind proteins allows researchers to investigate protein-ligand interactions, which are crucial for understanding biological processes.

Antimicrobial Studies

In one study, derivatives of this compound were tested against a panel of bacterial strains, showing significant inhibition compared to controls. This suggests its potential as a scaffold for developing novel antibiotics.

Anticancer Research

Research on hydroxyimino derivatives has demonstrated cytotoxicity against several cancer cell lines. For example, derivatives were tested in vitro and showed IC50 values indicating effective cancer cell growth inhibition.

Neuroprotective Research

In vitro studies have suggested that compounds with similar structures can protect neuronal cells from glutamate-induced toxicity, indicating their potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structure diverges from analogs through its 4-fluorobenzyl group and hydroxyimino-amino substitution pattern. Key comparisons include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide | 4-Fluorobenzyl, NHOH, NH2 | Dual functional groups (NHOH and NH2) |

| N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide | 4-Chlorophenyl, NHOH | Chlorine substitution; planar C2N amide |

| N-(4-Ethoxyphenyl)-2-(hydroxyimino)acetamide | 4-Ethoxyphenyl, NHOH | Ethoxy group; enhanced electron donation |

| (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 4-Fluorophenyl, NHOH (no amino group) | Polymerizable for dielectric materials |

Physicochemical Properties

Solubility and Stability

- Lipophilicity: The 4-fluorobenzyl group increases hydrophobicity compared to 4-ethoxyphenyl analogs (e.g., N-(4-Ethoxyphenyl)-2-[(E)-hydroxyimino]-acetamide), where the ethoxy group improves aqueous solubility via hydrogen bonding .

- Crystallinity: N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide exhibits a layered crystal structure stabilized by C–H⋯O and N–H⋯N hydrogen bonds . Similar packing may occur in the target compound, though fluorine’s electronegativity could alter intermolecular interactions.

Electronic Properties

- Electron-Withdrawing Effects : The 4-fluoro group reduces electron density at the benzene ring compared to 4-chloro or 4-ethoxy substituents, influencing reactivity in electrophilic substitutions .

Antioxidant Activity

- Hydroxyimino Derivatives: Indole-based analogs like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibit antioxidant properties due to radical scavenging by the NHOH group . The target compound’s amino group may enhance this activity via additional hydrogen bonding.

Biological Activity

Overview

2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an amino group, a hydroxyimino group, and a fluorobenzyl moiety, which contribute to its reactivity and interactions with biological targets.

The compound is characterized by the following structural elements:

- Fluorobenzyl Group : Enhances hydrophobic interactions and binding affinity.

- Amino Group : Participates in nucleophilic reactions, potentially altering enzyme activities.

- Hydroxyimino Group : Capable of forming hydrogen bonds with various biological molecules.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the fluorobenzyl group enhances binding through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or activation.

Enzyme Interactions

Research indicates that this compound can be utilized to study enzyme interactions and protein binding. It has shown potential in various biological assays, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be useful in treating diseases where these enzymes play a critical role.

- Protein Binding Studies : Its ability to bind proteins makes it a valuable tool for understanding protein-ligand interactions.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : Some research has explored the anticancer potential of compounds with similar structures. For example, studies on related hydroxyimino derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating that modifications to the hydroxyimino group can enhance biological activity .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar scaffolds may exhibit neuroprotective effects by modulating glutamate receptors. This could open avenues for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-amino-N-benzyl-2-(hydroxyimino)acetamide | Lacks fluorine; simpler hydrophobic interactions | Reduced potency in enzyme inhibition |

| 2-amino-N-(4-chlorobenzyl)-2-(hydroxyimino)acetamide | Contains chlorine; different electronic properties | Varies in antimicrobial activity |

| 2-amino-N-(3-fluorobenzyl)-2-(hydroxyimino)acetamide | Different substitution pattern; varied reactivity | Potentially enhanced anticancer effects |

Q & A

Q. What established synthetic routes are available for 2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide?

Q. How does the 4-fluorobenzyl group influence electronic properties?

The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent amide carbonyl, facilitating nucleophilic reactions. This is corroborated by downfield shifts in ¹³C NMR spectra for the carbonyl carbon (δ ~168–170 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized under varying conditions?

- Temperature control : Maintain 0–5°C during TBTU addition to minimize side reactions .

- Stoichiometric ratios : Use a 1.5:1 molar ratio of TBTU to substrate for efficient coupling .

- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product (>95%) .

Q. How to resolve contradictions in crystallographic hydrogen-bonding patterns?

- Re-measurement : Validate data collection parameters (e.g., absorption correction, redundancy) to ensure accuracy .

- Comparative analysis : Cross-reference hydrogen-bond geometries (bond lengths, angles) with databases like Cambridge Structural Database (CSD) .

- Software validation : Use programs like SHELX or OLEX2 to refine models and assess thermal displacement parameters .

Q. What computational strategies predict biological activity?

- Molecular docking : Screen against target proteins (e.g., kinases, oxidoreductases) using AutoDock Vina. The hydroxyimino group may act as a hydrogen-bond donor, mimicking bioactive thiazole derivatives .

- QSAR modeling : Correlate substituent effects (e.g., fluorobenzyl vs. methoxybenzyl) with activity data from analogous compounds .

Q. How to mitigate side reactions during coupling steps?

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyimino group) with tert-butyldimethylsilyl (TBS) ethers .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Methodological Notes

- Data integrity : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Organic Synthesis) for reproducible protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.